molecular formula C9H7BrN2O B15127145 3-bromo-1-methylcinnolin-4(1H)-one

3-bromo-1-methylcinnolin-4(1H)-one

Cat. No.: B15127145
M. Wt: 239.07 g/mol
InChI Key: ZAALYZWPEJMGKN-UHFFFAOYSA-N
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Description

3-bromo-1-methylcinnolin-4(1H)-one is a heterocyclic compound belonging to the cinnoline family. Cinnolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-methylcinnolin-4(1H)-one typically involves the bromination of 1-methylcinnolin-4(1H)-one. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions may vary, but it generally requires controlled temperatures and reaction times to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions using automated systems to ensure consistency and purity. The process may include purification steps like recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-methylcinnolin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines or thiols.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in solvents like ethanol or dimethylformamide (DMF).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while reduction can produce a dehalogenated product.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-1-methylcinnolin-4(1H)-one depends on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-methylcinnolin-4(1H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    3-chloro-1-methylcinnolin-4(1H)-one: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical properties.

Uniqueness

3-bromo-1-methylcinnolin-4(1H)-one is unique due to the presence of the bromine atom, which can significantly impact its reactivity and potential applications. The bromine atom can serve as a versatile functional group for further chemical modifications.

Properties

IUPAC Name

3-bromo-1-methylcinnolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-12-7-5-3-2-4-6(7)8(13)9(10)11-12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAALYZWPEJMGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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